Minodronic acid

Overview

Description

Minodronic acid is a third-generation bisphosphonate, a class of drugs known for their ability to inhibit bone resorption. It is particularly noted for its high potency in this regard, being significantly more effective than earlier bisphosphonates such as etidronic acid and alendronate . This compound has been developed and approved for the treatment of osteoporosis in Japan, and it has been shown to be effective in increasing bone mineral density (BMD) and preventing fractures in postmenopausal women with primary osteoporosis . The drug is available in both daily and monthly formulations, with the monthly formulation showing noninferiority to the daily one in terms of efficacy and side effects .

Synthesis Analysis

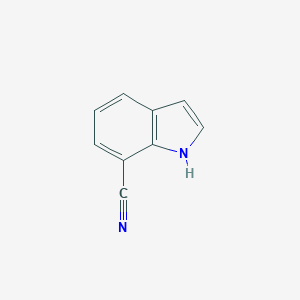

The practical and scalable synthesis of this compound has been developed from 2-aminopyridines. The synthesis avoids the need for column chromatography in all steps, which is advantageous for large-scale production. Key steps in the synthesis include reductive hydrodechlorination and Suzuki coupling reactions of 2-chloroimidazole[1,2-a]pyridines . This streamlined process is crucial for the efficient production of this compound for clinical use.

Molecular Structure Analysis

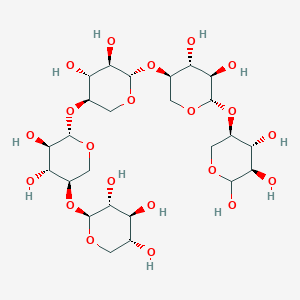

While the specific molecular structure analysis of this compound is not detailed in the provided papers, its classification as a nitrogen-containing bisphosphonate is indicative of its structure. Bisphosphonates typically have two phosphonate groups attached to a carbon atom, which is also linked to a hydroxyl group and a side chain that contains nitrogen in the case of nitrogen-containing bisphosphonates like this compound. This structure is key to its mechanism of action, as it allows the molecule to bind strongly to hydroxyapatite in bone, inhibiting the action of osteoclasts and thus bone resorption .

Chemical Reactions Analysis

This compound has been shown to inhibit the function of purinergic P2X(2/3) receptors, which play a role in nociceptive transmission. This inhibition is higher than that of suramin, a known P2X receptor antagonist, in receptor-expressing cells. This unique activity suggests that this compound may have additional benefits in treating diseases with accelerated bone turnover that are also associated with bone pain, such as bone metastases .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties allow it to be effective in various therapeutic contexts. It has been shown to prevent the decrease in BMD and bone strength, improve bone microarchitecture, and inhibit bone turnover in ovariectomized cynomolgus monkeys and rats, which are models for postmenopausal osteoporosis . The drug's ability to bind to bone and its distribution at bone resorption sites have been confirmed, with its concentration at these sites being sufficient to antagonize P2X2/3 receptors, contributing to its analgesic effects .

Relevant Case Studies

Several studies have demonstrated the efficacy of this compound in animal models. In ovariectomized cynomolgus monkeys, this compound treatment for 9 months increased vertebral mechanical strength primarily by increasing BMD and bone mineral content (BMC) . Another study in ovariectomized monkeys showed that this compound prevented reductions in bone strength and improved trabecular architecture . In ovariectomized rats with established osteopenia, this compound treatment suppressed increased bone turnover and prevented reductions in bone mass and strength . Additionally, intermittent treatment with this compound was found to be as effective as daily treatment in preventing reductions in bone mass and strength in ovariectomized rats .

This compound has also been investigated for its potential in cancer therapy. It has been shown to prevent the growth of bladder cancer in vitro and in vivo, suggesting its potential as an anticancer agent . Similarly, it has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth, indicating its potential use in combination therapies for cancer .

Scientific Research Applications

Pharmacokinetics and Tolerability

Minodronic acid, a third-generation bisphosphonate, has been evaluated for its pharmacokinetic profiles and tolerability in healthy subjects. Studies indicate that this compound demonstrates linear pharmacokinetics over a range of doses and does not accumulate after repeated administration. Food, especially high-fat food, significantly reduces its bioavailability. Moreover, the drug exposure increases with age, and it has been found to be well tolerated in clinical trials (Zhou et al., 2015).

Osteoporosis Treatment in Animal Models

This compound has been extensively studied in animal models, particularly in the context of osteoporosis treatment. In ovariectomized cynomolgus monkeys, it has been shown to prevent decreases in bone mineral density (BMD) and bone strength and improve bone microarchitecture (Mori et al., 2008). Similar effects have been observed in ovariectomized rats, where this compound treatment suppresses increased bone turnover and prevents reduction in bone mass and strength (Tanaka et al., 2008).

Analgesic Effects and Mechanism of Action

Research has also explored the analgesic effects of this compound, particularly its antagonism of purinergic P2X2/3 receptors involved in pain. Studies have found that this compound can induce morphological changes in osteoclasts at bone resorption sites and reach levels sufficient for antagonizing P2X2/3 receptors, potentially contributing to its analgesic effects (Tanaka et al., 2017). Additionally, this compound has been reported to exert an analgesic effect in various pain models in mice (Kakimoto et al., 2008).

Treatment of Osteoporosis

This compound hydrate has been the first bisphosphonate developed and approved for osteoporosis treatment in Japan. It is significantly more effective than etidronic acid and alendronic acid in inhibiting bone resorption. Clinical trials have shown its efficacy in increasing lumbar-spine and hip-joint bone density and in reducing the incidence rate of new vertebral and nonvertebral fractures, thus confirming its effectiveness in fracture prevention (Tanishima & Morio, 2013).

Cancer Therapeutic Potential

This compound has also shown promise in cancer therapy. It has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth both in vitro and in vivo (Yuasa et al., 2005). Another study demonstrated its efficacy in preventing the growth of bladder cancer in vitro and in vivo (Sato et al., 2006).

Mechanism of Action

Target of Action

Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .

Mode of Action

This compound acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, this compound disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .

Pharmacokinetics

It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of this compound reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of this compound by 55% and 72%, respectively .

Result of Action

The primary result of this compound’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .

Action Environment

The environment can influence the action of this compound. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of this compound, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals

Safety and Hazards

Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of this compound in relation to food intake to enhance the effectiveness of the treatment .

properties

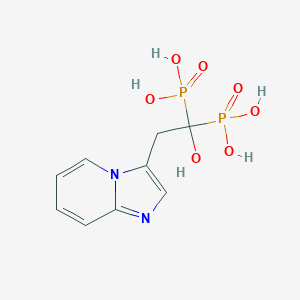

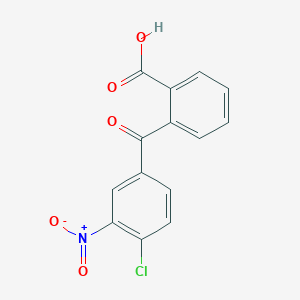

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)